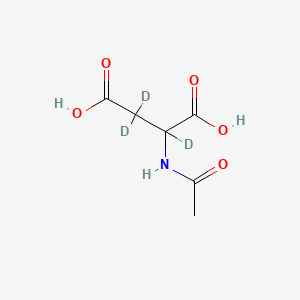

2-Acetamido-2,3,3-trideuteriobutanedioic acid

Übersicht

Beschreibung

Isotope labelled N-Acetyl-D,L-aspartic acid is used in biological studies for metabolic alterations associated with schizophrenia.

Wissenschaftliche Forschungsanwendungen

High-Resolution Mass Spectrometry : 2-Acetamido derivatives have been examined through high-resolution mass spectrometry to specify in detail the fragmentation pathways undergone by these molecules. This application is crucial in understanding the molecular structure and behavior of such compounds (Dougherty et al., 1973).

Complexing Agents in Metal Ion Buffers : Some acetamido derivatives, like N-(2-Acetamido)iminodiacetic acid, are used as complexing agents in metal ion buffers operating at physiological pH. This has significant implications in the analytical determination of metal ions (Hamed et al., 1994).

pH Imaging using Hyperpolarized (13)C MRI : N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a related compound, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This technique allows for rapid, sensitive pH measurements within the physiological range, a crucial aspect in various medical imaging and diagnostic procedures (Flavell et al., 2015).

Synthesis of Isotopically Labeled Compounds : The synthesis of deuterium and tritium-labeled acetamido derivatives has been described, facilitating studies where stable isotopic labeling is essential. This is particularly relevant in tracking molecular pathways and interactions in various chemical and biological processes (Hsi & Skaletzky, 1980).

Structural Studies of Organotin Compounds : Research into the structure of tri- and diorganotin(IV) dicarboxylates derived from similar acetamido acids has been conducted. Understanding these structures is important in the field of organometallic chemistry, which has applications in catalysis, materials science, and pharmaceuticals (Lyčka et al., 2010).

Bioanalytical Methods : The bioanalytical method for evaluating the pharmacokinetics of 2-Phosphonomethyl pentanedioic acid (2-PMPA), a compound related to 2-Acetamido derivatives, has been developed. Such methods are crucial for understanding the behavior of new drugs and compounds in biological systems (Rais et al., 2014).

Wirkmechanismus

Mode of Action

It is known that the compound is a deuterium-labeled version of n-acetyl-dl-aspartic acid . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within the body .

Pharmacokinetics

The use of deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of the compound .

Eigenschaften

IUPAC Name |

2-acetamido-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/i2D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-OVLJBECYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

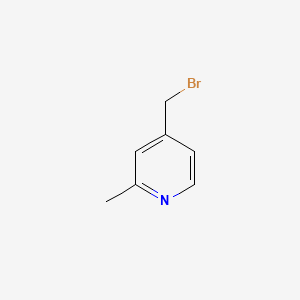

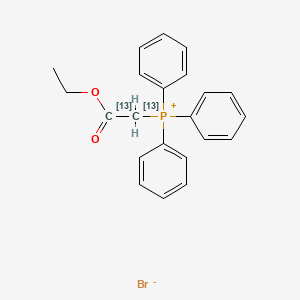

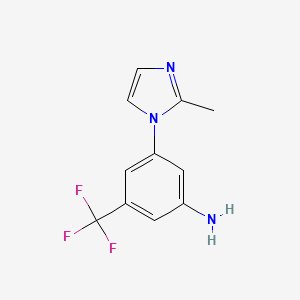

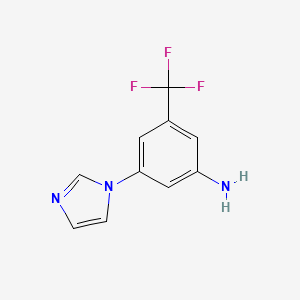

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)

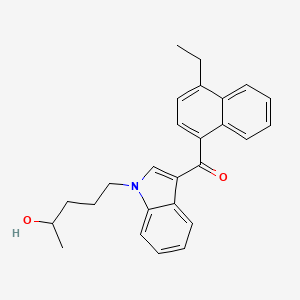

![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)

![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)